molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid

(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid

Cat. No.: B13183907
M. Wt: 237.11 g/mol
InChI Key: LUCFNCJWSVDRRK-UHFFFAOYSA-N
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Description

(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is an organic compound with the molecular formula C12H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Chemistry

In chemistry, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .

Biology

In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID may be explored for similar applications due to its boronic acid functionality .

Medicine

In medicine, boronic acids have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .

Industry

In the industrial sector, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used in the production of advanced materials and polymers. Its role in facilitating carbon-carbon bond formation is crucial for the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .

Properties

Molecular Formula

C12H20BNO3

Molecular Weight

237.11 g/mol

IUPAC Name

[3-[2-(diethylamino)ethoxy]phenyl]boronic acid

InChI

InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3

InChI Key

LUCFNCJWSVDRRK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O

Origin of Product

United States

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